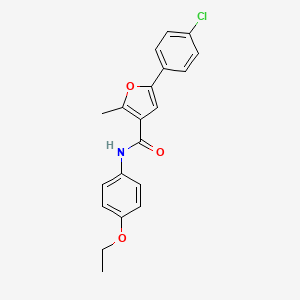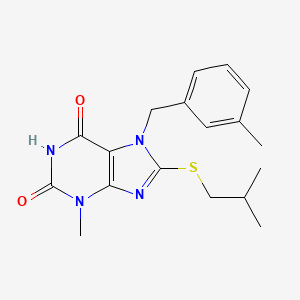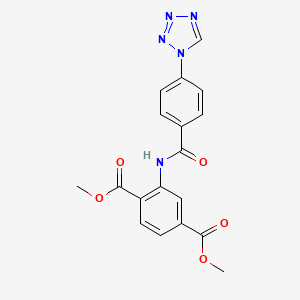
5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide, also known as CMF-019, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CMF-019 is a furan-based compound that has been synthesized using various methods, and it has been found to exhibit promising biological activity.
Mécanisme D'action
The mechanism of action of 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide is not fully understood, but it has been proposed to act through the inhibition of various signaling pathways. 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. It has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in the proliferation and survival of cancer cells. Furthermore, 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide has been found to inhibit the TGF-β signaling pathway, which is involved in the activation of fibroblasts.
Biochemical and Physiological Effects
5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. It has also been found to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. Furthermore, 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide has been found to inhibit the activation of fibroblasts and reduce the levels of collagen in fibrotic tissues.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It has also been found to exhibit low toxicity in vitro and in vivo. However, 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in some assays. Furthermore, 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Orientations Futures
There are several future directions for the research on 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide. One direction is to study its efficacy in animal models of inflammatory diseases, cancer, and fibrosis. Another direction is to optimize its synthesis methods to improve its yield and purity. Furthermore, the mechanism of action of 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide needs to be further elucidated to identify its intracellular targets. Additionally, the pharmacokinetic properties of 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide need to be studied to determine its potential for clinical applications. Finally, the development of analogs of 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide with improved properties could lead to the discovery of more potent and selective compounds for therapeutic applications.
Conclusion
In conclusion, 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide is a furan-based compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It has been synthesized using various methods and has been found to exhibit promising biological activity. 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide has anti-inflammatory, anti-cancer, and anti-fibrotic properties, and its mechanism of action involves the inhibition of various signaling pathways. Despite some limitations for lab experiments, 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide has several advantages and has several future directions for research. The discovery of 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide and its potential for therapeutic applications highlights the importance of chemical synthesis and the impact of small molecules in scientific research.
Méthodes De Synthèse
5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide has been synthesized using various methods, including one-pot synthesis, Suzuki-Miyaura coupling, and Sonogashira coupling. The one-pot synthesis involves the condensation of 4-chlorobenzaldehyde, 4-ethoxybenzaldehyde, and 2-methylfuran-3-carboxylic acid in the presence of a catalyst. The Suzuki-Miyaura coupling method involves the coupling of 4-chlorophenylboronic acid and 4-ethoxyphenylboronic acid with 2-methylfuran-3-carboxylic acid in the presence of a palladium catalyst. The Sonogashira coupling method involves the coupling of 4-chloroiodobenzene and 4-ethoxyiodobenzene with 2-methylfuran-3-carboxylic acid in the presence of a copper catalyst. These methods have been found to yield 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide with high purity and yield.
Applications De Recherche Scientifique
5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide has been found to exhibit promising biological activity, making it a potential candidate for therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-fibrotic properties. 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. It has also been found to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. Furthermore, 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide has been found to inhibit the activation of fibroblasts, which are involved in the development of fibrosis.
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-3-24-17-10-8-16(9-11-17)22-20(23)18-12-19(25-13(18)2)14-4-6-15(21)7-5-14/h4-12H,3H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPHLEHYFUZECI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(OC(=C2)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)-2-((6-ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2677552.png)
![6-Bromospiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2677553.png)
![1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-5-phenylpentane-1,5-dione](/img/structure/B2677554.png)


![2-({1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2677564.png)
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(1-phenylethyl)acetamide](/img/structure/B2677565.png)
![3-[(4-Methylpiperidin-1-YL)sulfonyl]benzoic acid](/img/structure/B2677566.png)

![2-[Amino-(2-oxochromen-3-yl)methylidene]propanedinitrile](/img/structure/B2677569.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2677571.png)
![2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2677572.png)
![3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2677574.png)
![1-(2-((2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxamide](/img/structure/B2677575.png)